(Diethylamino)methanol

Description

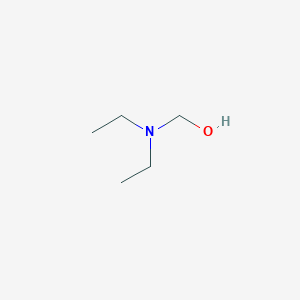

Structure

3D Structure

Properties

IUPAC Name |

diethylaminomethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-6(4-2)5-7/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMDBTSKNAXHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065973 | |

| Record name | Methanol, (diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15931-59-6 | |

| Record name | 1-(Diethylamino)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15931-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanol, 1-(diethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015931596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, 1-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanol, (diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (diethylamino)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Diethylamino)methanol synthesis from diethylamine and formaldehyde

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction

(Diethylamino)methanol, a key hemiaminal intermediate, is synthesized through the nucleophilic addition of diethylamine to formaldehyde. This compound serves as a crucial building block in various organic syntheses, most notably as the precursor to the reactive electrophile in the Mannich reaction. Its inherent instability often necessitates in situ generation for immediate use in subsequent transformations. This guide provides a comprehensive overview of its synthesis, reaction mechanism, and experimental considerations.

Reaction and Mechanism

The formation of this compound is a reversible equilibrium process involving the direct condensation of diethylamine with an aqueous solution of formaldehyde or paraformaldehyde.[1] The reaction proceeds via the nucleophilic attack of the diethylamine nitrogen on the carbonyl carbon of formaldehyde.

The overall reaction is as follows:

(CH₃CH₂)₂NH + CH₂O ⇌ (CH₃CH₂)₂NCH₂OH

The stability of the resulting hemiaminal can vary, and it often exists in equilibrium with its precursors in solution.[1] The reaction is the initial step in the broader Mannich reaction, where the this compound can further react, typically after dehydration to an electrophilic iminium ion, with a compound containing an active hydrogen.[2][3][4][5]

Catalysis:

The reaction can be catalyzed by water. Ab initio calculations have shown that the presence of a single water molecule can significantly lower the activation energy barrier for the formation of carbinolamines from the addition of dimethylamine to formaldehyde, a reaction analogous to the synthesis of this compound.[6] The activation energy for the uncatalyzed reaction is 20.1 kcal/mol, while the water-catalyzed reaction has a transition state that is 5.4 kcal/mol below the separated reactants, suggesting the reaction is energetically favorable under atmospheric conditions.[6]

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data

Due to the in situ generation and immediate consumption of this compound in many synthetic procedures, isolated yields are not commonly reported. However, the efficiency of its formation can be inferred from the yields of subsequent reactions, such as the Mannich reaction.

| Reactants | Solvent(s) | Reaction Conditions | Product | Yield (%) | Reference |

| Diethylamine hydrochloride, Paraformaldehyde, Acetone | Methanol, Water | Reflux, 12 hours | 1-Diethylamino-3-butanone | 66-75 | [7] |

| 8-Hydroxyquinoline, Paraformaldehyde, Diethylamine | Ethanol | Reflux, 5 hours | 7-((Diethylamino)methyl)quinolin-8-ol | - | [8] |

| Phenol, Diethylamine, Formaldehyde | Ethanol (aqueous) | Basic conditions, varying temperatures | 2-((Diethylamino)methyl)phenol | - | [2] |

Experimental Protocols

The following is a representative protocol for the in situ generation of this compound, adapted from the initial stage of a Mannich reaction.

Objective: To generate this compound in situ for subsequent reaction.

Materials:

-

Diethylamine

-

Paraformaldehyde or Formalin solution (37% in water)

-

Ethanol (or other suitable solvent)

-

Reaction flask equipped with a magnetic stirrer and reflux condenser

Procedure:

-

In a well-ventilated fume hood, charge a round-bottomed flask with the chosen solvent (e.g., ethanol).

-

Add diethylamine to the solvent with stirring.

-

Slowly add paraformaldehyde or formalin solution to the mixture. An exothermic reaction may be observed.

-

The mixture is then typically stirred at room temperature or heated to reflux to ensure the formation of this compound, which can then be reacted with a suitable nucleophile. For instance, in the synthesis of 7-((diethylamino)methyl)quinolin-8-ol, after mixing paraformaldehyde and diethylamine, 8-hydroxyquinoline dissolved in ethanol is added, and the mixture is refluxed for 5 hours.[8]

Experimental Workflow

Caption: General experimental workflow for the in situ synthesis and use of this compound.

Safety and Handling

-

Diethylamine: A flammable and corrosive liquid with an ammonia-like odor.[9] It is a respiratory irritant and can cause severe skin and eye damage.[9]

-

Formaldehyde/Paraformaldehyde: Toxic and a suspected carcinogen. It is also an irritant to the eyes, skin, and respiratory system.

-

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

The synthesis of this compound from diethylamine and formaldehyde is a fundamental and efficient transformation in organic chemistry. While the product's instability often precludes its isolation, its in situ generation provides a reliable method for introducing the diethylaminomethyl group into a wide range of molecules. Understanding the reaction mechanism, the influence of catalysts, and appropriate experimental procedures is crucial for its successful application in research and development.

References

- 1. This compound | 15931-59-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. adichemistry.com [adichemistry.com]

- 5. youtube.com [youtube.com]

- 6. Dimethylamine Addition to Formaldehyde Catalyzed by a Single Water Molecule: A Facile Route for Atmospheric Carbinolamine Formation and Potential Promoter of Aerosol Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DIETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

In situ generation of (Diethylamino)methanol for organic synthesis

An In-Depth Technical Guide to the In Situ Generation of (Diethylamino)methanol for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This compound is a crucial yet unstable hemiaminal intermediate that serves as a precursor for the highly reactive N,N-diethylmethaniminium ion. Due to its inherent instability, it is almost exclusively generated in situ for immediate use in organic synthesis.[1] This method provides a reliable pathway for introducing the diethylaminomethyl group into molecules, a common strategy in pharmaceutical development to enhance properties like solubility or receptor affinity.[1] This guide details the formation, key reactions, and experimental protocols related to the in situ generation of this versatile reagent.

Core Synthesis: Formation of this compound

The most direct and common method for the in situ generation of this compound is the condensation reaction between diethylamine and formaldehyde.[1] This reaction is a reversible equilibrium process that readily forms the hemiaminal, this compound.[1] Paraformaldehyde, a solid polymer of formaldehyde, can also be used as the formaldehyde source, typically requiring mild heating to depolymerize.

The reaction establishes an equilibrium between the reactants and the hemiaminal product.

Caption: In situ formation of this compound.

The Key Reactive Species: The N,N-Diethylmethaniminium Ion

While the hemiaminal is formed first, the key electrophilic species responsible for subsequent reactions is the N,N-diethylmethaniminium ion (an iminium ion). This cation is generated from this compound through the loss of a water molecule, a process often facilitated by mild acidic conditions. It is this highly electrophilic intermediate that reacts with nucleophiles, most notably in the Mannich reaction.[1]

Caption: Formation of the electrophilic iminium ion.

Application Profile: The Mannich Reaction

A primary application for in situ generated this compound is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. The enol or enolate of a ketone, for instance, acts as a nucleophile, attacking the electrophilic iminium ion to form a β-amino carbonyl compound, commonly known as a "Mannich base."

Detailed Experimental Protocol: Synthesis of 1-Diethylamino-3-butanone

This procedure is adapted from Organic Syntheses and serves as a classic example of a Mannich reaction utilizing diethylamine and paraformaldehyde.[2]

Reagents:

-

Diethylamine hydrochloride: 176 g (1.60 moles)

-

Paraformaldehyde: 68 g (2.26 moles)

-

Acetone: 600 ml (8.2 moles)

-

Methanol: 80 ml

-

Concentrated Hydrochloric Acid: 0.2 ml

-

Sodium Hydroxide: 65 g in 300 ml water

-

Ether

-

Saturated Sodium Chloride Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: In a 3-liter round-bottomed flask equipped with a reflux condenser, combine diethylamine hydrochloride, paraformaldehyde, acetone, methanol, and concentrated hydrochloric acid.

-

Reaction Execution: Heat the mixture to a moderate to vigorous reflux for 12 hours.

-

Workup - Neutralization: Cool the resulting light-yellow solution and add a cold solution of sodium hydroxide in water.

-

Workup - Extraction: Extract the mixture with three 200-ml portions of ether. Wash the combined ether extracts with two 150-ml portions of saturated sodium chloride solution. Re-extract the aqueous washes with two 150-ml portions of ether.

-

Workup - Drying and Concentration: Combine all ether solutions and dry overnight with anhydrous sodium sulfate. Filter the solution.

-

Purification: Distill the filtrate under reduced pressure (5 to 12 mm) through a 20-cm Vigreux distilling column. After removing the solvent, collect the product fraction.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of a Mannich base.

Quantitative Data Summary

The following table summarizes the quantitative aspects of the synthesis of 1-diethylamino-3-butanone, demonstrating a typical yield for this type of transformation.

| Parameter | Value | Reference |

| Product | 1-Diethylamino-3-butanone | [2] |

| Reactant 1 | Diethylamine Hydrochloride (1.60 mol) | [2] |

| Reactant 2 | Paraformaldehyde (2.26 mol) | [2] |

| Nucleophile/Solvent | Acetone (8.2 mol) | [2] |

| Solvent | Methanol | [2] |

| Catalyst | Concentrated HCl | [2] |

| Reaction Time | 12 hours | [2] |

| Temperature | Reflux | [2] |

| Yield | 66–75% | [2] |

| Boiling Point | 63–67°C / 7 mm | [2] |

| Refractive Index (n²⁵D) | 1.4300–1.4310 | [2] |

Conclusion

The in situ generation of this compound from diethylamine and formaldehyde is a cornerstone technique in organic synthesis for performing aminomethylations. It provides a practical and efficient route to the highly reactive N,N-diethylmethaniminium ion, which is the key intermediate in powerful C-C bond-forming reactions like the Mannich reaction. The protocols are robust and scalable, making this methodology indispensable for both academic research and the industrial production of fine chemicals and active pharmaceutical ingredients.

References

(Diethylamino)methanol CAS number and chemical properties

An In-depth Technical Guide to (Diethylamino)methanol

CAS Number and Chemical Identity

This compound , a hemiaminal compound, is identified by the Chemical Abstracts Service (CAS) Registry Number 15931-59-6 .[1][2][] It is also known by synonyms such as Methanol, 1-(diethylamino)- and Methanol, (diethylamino)-.[2][4] This compound is primarily for research use and not intended for human or veterinary applications.[1]

Chemical Properties

This compound is a relatively unstable compound, often generated in situ for immediate use in chemical reactions.[1] Its chemical and physical properties are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 15931-59-6 | [1][2][][4] |

| Molecular Formula | C₅H₁₃NO | [2][][4] |

| Molecular Weight | 103.16 g/mol | [1][2][][4][5] |

| Density | 0.89 g/cm³ | [2][] |

| Boiling Point | 129.6 °C at 760 mmHg | [2][] |

| Flash Point | 30.2 °C | [2] |

| Refractive Index | 1.439 | [2] |

| Vapour Pressure | 4.55 mmHg at 25 °C | [2] |

| InChI Key | NTMDBTSKNAXHGK-UHFFFAOYSA-N | [1][] |

| Topological Polar Surface Area | 23.5 Ų | [4][5] |

| Hydrogen Bond Donor Count | 1 | [4][5] |

| Hydrogen Bond Acceptor Count | 2 | [4][5] |

| Rotatable Bond Count | 3 | [4][5] |

Synthesis and Reactivity

This compound is classified as a hemiaminal or carbinolamine.[1] This functional group is characterized by a tetrahedral carbon atom bonded to a hydroxyl group (-OH) and an amine group (-NR₂).[1]

Formation

The primary method for the synthesis of this compound is the nucleophilic addition of diethylamine to formaldehyde.[1] This reaction is typically a reversible equilibrium process.[1] Due to its instability, it is often generated for immediate use in subsequent reactions.[1]

Caption: Formation of this compound.

Decomposition

As a hemiaminal, this compound can readily undergo decomposition, typically through dehydration, to form an iminium ion, which can then participate in further reactions. This instability is a key characteristic of many simple hemiaminals.[1]

Caption: Decomposition of this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively published, likely due to its transient nature. However, a general procedure can be inferred from its formation reaction.

General In Situ Generation Protocol

Objective: To generate this compound in a reaction mixture for subsequent use.

Materials:

-

Diethylamine

-

Formaldehyde (typically as a 37% aqueous solution)

-

An appropriate solvent (e.g., methanol, water)

Methodology:

-

In a suitable reaction vessel, dissolve diethylamine in the chosen solvent under controlled temperature conditions (often cooled to manage the exothermic reaction).

-

Slowly add the formaldehyde solution to the diethylamine solution with continuous stirring.

-

The reaction mixture now contains this compound in equilibrium with the starting materials. This mixture can be directly used for the next reaction step.

Note: The specific molar ratios, solvent, and temperature will depend on the subsequent reaction for which the this compound is being prepared.

Applications in Research

This compound serves as a reactive intermediate in various chemical transformations.

-

Dehydrogenative Coupling Reactions: It can be involved as a hemiaminal intermediate in dehydrogenative coupling reactions between diethylamine and methanol to form N,N-diethylformamide.[1] In this process, methanol is first dehydrogenated to formaldehyde, which then reacts with diethylamine to form this compound. This intermediate is subsequently dehydrogenated to the final amide product.[1]

-

Materials Science and Polymer Chemistry: The diethylaminomethyl group, which can be introduced via reactions involving this compound or its precursors, can impart pH-responsive properties or enhance cross-linking capabilities in polymers.[1]

Safety and Handling

Given the lack of extensive, specific safety data for this compound itself, handling precautions should be based on its reactive nature and the properties of its precursors, diethylamine and formaldehyde, both of which are hazardous.

-

Diethylamine: is a flammable and corrosive liquid with an ammonia-like odor.[6] It can cause severe skin and eye irritation.[6]

-

Formaldehyde: is a known carcinogen and is toxic and corrosive.

Therefore, when generating and using this compound in situ, appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

References

Stability and Decomposition of (Diethylamino)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Diethylamino)methanol , a hemiaminal compound formed from the reaction of diethylamine and formaldehyde, serves as a reactive intermediate in various chemical syntheses. Its inherent instability dictates its transient nature, making a thorough understanding of its stability and decomposition pathways critical for its effective utilization and for controlling reaction outcomes. This technical guide provides an in-depth analysis of the stability and decomposition of this compound, offering insights into its chemical behavior and providing detailed experimental protocols for its study.

Core Concepts: Formation and Inherent Instability

This compound, with the chemical structure CH₃CH₂N(CH₂OH)CH₂CH₃, is classified as a hemiaminal. Hemiaminals are characterized by the presence of both a hydroxyl (-OH) and an amino (-NR₂) group attached to the same carbon atom. They are typically unstable intermediates in the formation of imines and enamines from aldehydes or ketones and amines.[1]

The formation of this compound is a reversible nucleophilic addition of diethylamine to formaldehyde.[] Due to its instability, it is often generated in situ for immediate use in subsequent reactions, such as the Mannich reaction. The primary factors governing its stability include pH, temperature, and the solvent environment.

Decomposition Pathways

The decomposition of this compound primarily proceeds through two main pathways:

-

Reversion to Reactants: The formation of this compound is an equilibrium process. Under certain conditions, it readily decomposes back to its starting materials: diethylamine and formaldehyde.

-

Dehydration to Iminium Ion: In the presence of an acid catalyst, this compound can undergo dehydration (loss of a water molecule) to form a highly reactive N,N-diethylmethaniminium ion. This iminium ion is a potent electrophile and can participate in various subsequent reactions.

dot

Caption: Formation and decomposition pathways of this compound.

Data Presentation: Stability and Decomposition Profile

Table 1: Qualitative Stability of this compound under Various Conditions

| Condition | Expected Stability | Predominant Species |

| pH | ||

| Acidic (pH < 7) | Low | N,N-Diethylmethaniminium ion, Diethylamine, Formaldehyde |

| Neutral (pH ≈ 7) | Moderate | This compound in equilibrium with reactants |

| Basic (pH > 7) | High | This compound |

| Temperature | ||

| Low | Higher | This compound |

| High | Low | Diethylamine, Formaldehyde, Iminium ion (if acidic) |

| Solvent | ||

| Aprotic | Higher | This compound |

| Protic (e.g., Water) | Lower | Equilibrium mixture with reactants |

Table 2: Potential Decomposition Products of this compound

| Decomposition Pathway | Products | Conditions Favoring Pathway |

| Reversion | Diethylamine, Formaldehyde | Neutral or basic pH, elevated temperature |

| Dehydration | N,N-Diethylmethaniminium ion, Water | Acidic pH |

Experimental Protocols

The study of unstable intermediates like this compound requires specialized techniques. The following are detailed methodologies that can be adapted for its analysis.

In Situ Monitoring of Stability by ¹H NMR Spectroscopy

Objective: To monitor the formation and decomposition of this compound in real-time under controlled conditions.

Materials:

-

Diethylamine

-

Formaldehyde solution (e.g., 37% in water) or paraformaldehyde

-

Deuterated solvent (e.g., D₂O, CDCl₃)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of diethylamine in the chosen deuterated solvent.

-

Prepare a stock solution of formaldehyde in the same deuterated solvent. For paraformaldehyde, gentle heating may be required for depolymerization and dissolution.

-

Cool the NMR tube containing the diethylamine solution in the NMR spectrometer to the desired starting temperature (e.g., 0 °C) to slow down the initial reaction.

-

Acquire a baseline ¹H NMR spectrum of the diethylamine solution.

-

Inject a stoichiometric amount of the formaldehyde solution into the NMR tube.

-

Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

-

Monitor the appearance of new signals corresponding to the methoxy and methylene protons of this compound and the disappearance of the reactant signals.

-

The rate of formation and subsequent decomposition can be determined by integrating the characteristic peaks over time.

-

To study the effect of pH, small amounts of DCl or NaOD can be added to the reaction mixture. To study the effect of temperature, the experiment can be repeated at different spectrometer temperatures.

dot

References

(Diethylamino)methanol as a Hemiaminal Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Diethylamino)methanol ((C₂H₅)₂NCH₂OH) is a key hemiaminal intermediate formed from the reaction of diethylamine and formaldehyde.[1] Due to its inherent instability, it is typically generated in situ for immediate use in a variety of organic transformations.[1] This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role as a reactive intermediate in aminomethylation reactions, particularly the Mannich reaction.

Physicochemical Properties

Direct experimental data for the physicochemical properties of isolated this compound is scarce due to its instability. However, predicted and calculated values, along with data from analogous compounds, provide valuable insights.

| Property | Value/Description | Source |

| Molecular Formula | C₅H₁₃NO | [2][3] |

| Molecular Weight | 103.16 g/mol | [2][3] |

| Appearance | Expected to be a colorless liquid | N/A |

| Boiling Point (Predicted) | 129.6 °C at 760 mmHg | [2] |

| Density (Predicted) | 0.89 g/cm³ | [2] |

| Flash Point (Predicted) | 30.2 °C | [2] |

| Solubility | Expected to be soluble in water and common organic solvents | N/A |

Spectroscopic Data (Representative for Hemiaminal Intermediates)

The direct spectroscopic characterization of this compound is challenging. The following table presents representative data for analogous hemiaminal structures formed from secondary amines and aldehydes, which can be used for the identification of similar transient species.

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | A characteristic signal for the N-CH-O proton, typically appearing as a singlet or a multiplet in the range of 4.0-5.5 ppm. The chemical shifts of the protons on the carbon atoms adjacent to the nitrogen and oxygen atoms are also diagnostic. |

| ¹³C NMR | A signal for the N-C-O carbon atom, typically appearing in the range of 70-90 ppm. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. A C-N stretching vibration can be observed in the range of 1000-1200 cm⁻¹. |

Synthesis and In Situ Generation

This compound is most commonly generated in situ by the reaction of diethylamine with formaldehyde. This equilibrium reaction forms the hemiaminal, which is then consumed in a subsequent reaction.[1]

Reaction Pathway: Formation of this compound

References

Navigating the Challenges of (Diethylamino)methanol: A Technical Guide to Handling and Storage of an Unstable Intermediate

For Researchers, Scientists, and Drug Development Professionals

(Diethylamino)methanol, a reactive hemiaminal intermediate, plays a crucial role in various organic syntheses, most notably as a key species in the Mannich reaction. However, its inherent instability presents significant challenges for its handling, storage, and analysis. This technical guide provides an in-depth overview of the current understanding of this compound solutions, focusing on best practices for its in-situ generation, safe handling, and the analytical challenges it poses.

Understanding the Instability: Chemical Properties and Decomposition Pathways

This compound is formed through the reversible reaction of diethylamine and formaldehyde. As a hemiaminal, it exists in equilibrium with its starting materials and is prone to further reactions.

Key Properties:

| Property | Value | Reference |

| Molecular Formula | C5H13NO | N/A |

| Molecular Weight | 103.16 g/mol | N/A |

| Appearance | Typically exists in solution; not isolated as a pure substance | [General chemical knowledge] |

| Stability | Inherently unstable; generated in situ for immediate use. | N/A |

The primary decomposition pathway of this compound involves the elimination of water to form a highly electrophilic diethylaminomethyl cation (an iminium ion). This cation is the key reactive species in subsequent reactions, such as the alkylation of a carbon nucleophile in the Mannich reaction.

In the presence of nitrosating agents, there is a potential for the formation of N-Nitrosodiethylamine, a probable human carcinogen. This underscores the importance of carefully considering the reaction conditions and quenching procedures.

Figure 1: Formation and decomposition pathways of this compound.

In-Situ Generation and Handling Protocols

Due to its instability, this compound is almost exclusively prepared and used in the same reaction vessel (in situ).

Experimental Protocol: In-Situ Generation for Mannich Reactions

This protocol describes the in-situ formation of this compound and its subsequent use in a typical Mannich reaction with a ketone.

Materials:

-

Diethylamine

-

Paraformaldehyde or aqueous formaldehyde solution

-

Ketone (e.g., acetophenone)

-

Solvent (e.g., ethanol, methanol, or aprotic solvent like DMSO)

-

Acid catalyst (optional, e.g., HCl)

Procedure:

-

Combine diethylamine and paraformaldehyde (or formaldehyde solution) in the chosen solvent in a reaction vessel equipped with a stirrer and a condenser. The reaction is often performed at room temperature or with gentle heating.

-

Stir the mixture to allow for the formation of the this compound intermediate. The formation is typically rapid.

-

Add the ketone to the reaction mixture.

-

If required, add a catalytic amount of acid.

-

Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC-MS, or NMR of the final product).

-

Upon completion, proceed with the appropriate work-up and purification steps for the desired Mannich base.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Aminomethanol Reagents

This technical guide provides a comprehensive overview of the discovery, history, and chemical significance of aminomethanol and its derivatives. From its theoretical conception as a fleeting intermediate to its eventual experimental identification and application in modern synthetic chemistry, this document details the scientific journey that has unveiled the importance of this unique class of reagents.

Introduction: The Elusive Hemiaminal

Aminomethanol (H₂NCH₂OH), also known as methanolamine, is the simplest amino alcohol.[1][2][3] Its structure is unique as it possesses both an amino (-NH₂) and a hydroxyl (-OH) group attached to the same carbon atom, classifying it as a hemiaminal.[1][2][3] For over a century, aminomethanol was a chemical enigma—a crucial, yet unobserved, intermediate in one of organic chemistry's foundational reactions.

First postulated as a key intermediate in the Strecker synthesis of amino acids in 1850, aminomethanol remained elusive due to its inherent instability in aqueous solutions.[4][5][6] In water, it readily decomposes into methanimine and water, which can further react to form hexamethylenetetramine.[7] This instability made its isolation and characterization exceptionally challenging, relegating it to a theoretical entity for decades.[7][8][9]

The significance of aminomethanol and its more stable derivatives extends from fundamental organic synthesis and atmospheric chemistry to the forefront of drug discovery, where they serve as versatile building blocks and masked electrophiles.[1][10][11]

The Long Search: From Theory to Identification

The story of aminomethanol is deeply intertwined with the Strecker synthesis , a method for producing amino acids from aldehydes, ammonia, and cyanide.[4][5][6] While the reaction was well-established, the initial addition product of ammonia and formaldehyde—aminomethanol—could not be isolated from the reaction mixture.[7][8][9]

Theoretical Predictions of Stability

Before its eventual discovery, computational studies were pivotal in understanding aminomethanol's properties. Theoretical investigations predicted that while unstable in water, aminomethanol should be kinetically stable in the gas phase.[4][7] These studies calculated a significant energy barrier for its unimolecular decomposition, suggesting that the molecule could exist if it could be formed and studied in a non-aqueous environment.[4][5][7]

Table 1: Calculated Energy Barriers for Aminomethanol Decomposition and Formation

| Reaction Pathway | Calculated Energy Barrier (kJ/mol) | Reference(s) |

| Decomposition: NH₂CH₂OH → CH₂NH + H₂O | 230 - 234 | [4][5][7] |

| Formation: NH₃ + H₂CO → NH₂CH₂OH | 130 - 171 | [6][7] |

| Formation: CH₂NH + H₂O → NH₂CH₂OH | 194 - 252 | [6][7] |

The Breakthrough: Experimental Identification

The first definitive experimental identification of aminomethanol was reported in 2022.[6][8][9] Researchers successfully prepared and detected this elusive molecule by creating it under extreme, non-traditional conditions, finally providing concrete evidence of its existence.

The successful experiment involved the following key steps:

-

Preparation: Low-temperature binary ices of methylamine (CH₃NH₂) and oxygen (O₂) were created in an ultrahigh vacuum chamber.[5][8][9]

-

Formation: These ices were exposed to energetic electrons, which generated electronically excited oxygen atoms. These atoms inserted barrierlessly into a carbon-hydrogen bond of the methylamine, forming aminomethanol, which was then stabilized within the ice matrix.[6][9]

-

Detection: As the ice was slowly heated (temperature-programmed desorption), the sublimating molecules were ionized using tunable vacuum ultraviolet (VUV) light and detected by a reflectron time-of-flight mass spectrometer (PI-ReTOF-MS). This isomer-selective technique allowed for the unambiguous identification of aminomethanol from other potential isomers.[5][8][9]

This landmark experiment validated the theoretical predictions of aminomethanol's stability and opened the door for further investigation into its chemistry.

Synthesis and Reactivity

While its isolation is challenging, several pathways for the formation of aminomethanol are now understood.

Synthesis Methods

-

Gas-Phase Reaction: The reaction between ammonia and formaldehyde in the gas phase is considered a promising route for its production under controlled conditions.[1][7]

-

Low-Temperature Ice Matrix: As demonstrated in its first identification, aminomethanol can be formed in astrophysical-like conditions within ice matrices.[1][4]

-

Atmospheric Formation: There is evidence to suggest that aminomethanol can be generated in the Earth's atmosphere through processes like biomass burning.[1][4]

Chemical Reactivity

The reactivity of aminomethanol is dominated by the interplay of its amino and hydroxyl groups. In atmospheric chemistry, it is known to react with hydroxyl radicals (•OH), which are key oxidizing agents in the troposphere.[4] Computational studies have explored the kinetics of these reactions, revealing that hydrogen abstraction is most likely to occur from the -CH₂ and -NH₂ groups.[4][12]

Table 2: Kinetic Data for Aminomethanol + •OH Radical Reaction

| Parameter | Value | Reference(s) |

| Total Rate Constant (kOH) at 300 K | ~1.97 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | [4][12] |

| Activation Energy for H-abstraction from –CH₂ group | 4.1 - 6.5 kcal/mol | [4][12] |

| Activation Energy for H-abstraction from –NH₂ group | 3.5 - 6.5 kcal/mol | [4][12] |

| Activation Energy for H-abstraction from –OH group | 7.0 - 9.3 kcal/mol | [4][12] |

Aminomethanol Derivatives in Drug Development

While the parent aminomethanol is too unstable for most practical applications, its more stable, protected derivatives have become invaluable tools in medicinal chemistry and drug development.

N-Protected Aminomethanol Reagents

The introduction of a protecting group on the nitrogen atom, most commonly the tert-butyloxycarbonyl (Boc) group, dramatically increases the molecule's stability. N-Boc-aminomethanol is a stable, crystalline solid that serves as a versatile building block in organic synthesis.[10]

The Boc group provides stability under a wide range of reaction conditions but can be easily removed with mild acid, making it ideal for multi-step syntheses, particularly in peptide and peptidomimetic chemistry.[10]

Role as "Masked Aldehydes"

One of the most innovative applications of aminomethanol derivatives is their use as "masked" or "self-masked" aldehyde inhibitors .[11] Peptide aldehydes are potent inhibitors of cysteine proteases—a class of enzymes implicated in various diseases, including cancer, parasitic infections, and viral replication. However, the high reactivity of the aldehyde functional group can lead to off-target effects and metabolic instability.

N-protected amino alcohols and related structures, like δ-lactols, serve as stable precursors that are unreactive in solution.[11] Upon binding to the target enzyme's active site, they can undergo a catalyzed ring-opening or transformation to reveal the aldehyde, which then forms a reversible covalent bond with the active site cysteine.[11] This strategy has been successfully employed to develop potent and selective inhibitors for human cathepsin L, a key protease in SARS-CoV-2 viral entry, and cruzain, the major cysteine protease of the parasite that causes Chagas disease.[11]

These derivatives are also crucial in the synthesis of broad-spectrum antifungal agents, where the amino alcohol motif is a key pharmacophore for inhibiting fungal CYP51 enzymes.[13]

Experimental Protocols

General Protocol for Gas-Phase Synthesis of Aminomethanol

This protocol is a generalized representation based on established principles for gas-phase reactions.

Objective: To synthesize aminomethanol in the gas phase from ammonia and formaldehyde and detect it using mass spectrometry.

Materials:

-

Anhydrous ammonia (NH₃) gas

-

Paraformaldehyde (source of formaldehyde, H₂CO)

-

High-vacuum reaction chamber equipped with a mass spectrometer

-

Controlled heating source for paraformaldehyde

-

Gas inlet system with precise flow controllers

Methodology:

-

Evacuate the reaction chamber to a high vacuum (e.g., < 10⁻⁶ torr).

-

Gently heat the paraformaldehyde source to generate gaseous formaldehyde, which is introduced into the chamber via a controlled leak valve.

-

Introduce anhydrous ammonia gas into the chamber through a separate inlet, controlling the stoichiometry of the reactants.

-

Allow the gases to mix and react within the chamber. The reaction can be facilitated by controlling the pressure and temperature to optimize for the formation of the addition product.

-

The reaction products are continuously sampled by a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Monitor for the appearance of a signal corresponding to the mass-to-charge ratio (m/z) of aminomethanol (47.057 g/mol ).

-

To confirm the identity, tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern of the ion at m/z 47.

Protocol for the N-Boc Protection of an Amino Alcohol

Objective: To synthesize a stable N-Boc protected amino alcohol.

Materials:

-

Amino alcohol (e.g., aminoethanol, as a stable analog)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA) or Sodium bicarbonate)

-

Stir plate and magnetic stir bar

-

Standard laboratory glassware

Methodology:

-

Dissolve the amino alcohol in the chosen solvent in a round-bottom flask.

-

Add the base to the solution to neutralize the acid that will be formed during the reaction.

-

Cool the mixture in an ice bath to control the reaction exotherm.

-

Slowly add a solution of Boc₂O (typically 1.1 equivalents) in the same solvent to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quench the reaction by adding water.

-

Perform a liquid-liquid extraction. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure N-Boc protected amino alcohol.

Visualizations of Key Pathways

Caption: The Strecker synthesis of glycine, highlighting aminomethanol as the key initial intermediate.

Caption: Decomposition pathway of aminomethanol in an aqueous environment.

Caption: Experimental workflow for the first identification of aminomethanol.

Caption: Mechanism of action for a self-masked aldehyde inhibitor.

Conclusion

The journey to understand aminomethanol is a testament to the synergy between theoretical prediction and experimental innovation. Once a hypothetical intermediate, aminomethanol has been unequivocally identified, and its fundamental chemical properties are now being explored. While the parent molecule remains a laboratory curiosity, its stabilized derivatives have proven to be powerful reagents in the hands of medicinal chemists. The development of N-protected aminomethanol reagents and their application as masked aldehydes in enzyme inhibition showcases a sophisticated strategy in modern drug design. The continued study of these reagents promises to yield further insights and tools for tackling challenges in synthesis, materials science, and human health.

References

- 1. Buy Aminomethanol | 3088-27-5 [smolecule.com]

- 2. Aminomethanol - Wikipedia [en.wikipedia.org]

- 3. Aminomethanol - Wikiwand [wikiwand.com]

- 4. Unveiling the chemical kinetics of aminomethanol (NH2CH2OH): insights into O. H and O2 photo-oxidation reactions and formamide dominance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Experimental identification of aminomethanol (NH2CH2OH)—the key intermediate in the Strecker Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. "Experimental identification of aminomethanol (NH2CH2OH)—the key interm" by Santosh K. Singh, Cheng Zhu et al. [egrove.olemiss.edu]

- 9. egrove.olemiss.edu [egrove.olemiss.edu]

- 10. N-Boc-aminomethanol | 365572-48-1 | Benchchem [benchchem.com]

- 11. Frontiers | Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents [frontiersin.org]

- 12. Frontiers | Unveiling the chemical kinetics of aminomethanol (NH2CH2OH): insights into O.H and O2 photo-oxidation reactions and formamide dominance [frontiersin.org]

- 13. Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

(Diethylamino)methanol: A Versatile Reagent for Mannich Reactions in Research and Drug Development

Application Note AP-CHEM-2025-01

(Diethylamino)methanol , a hemiaminal formed in situ from the reaction of diethylamine and formaldehyde, serves as a crucial precursor to the electrophilic Eschenmoser's salt analogue, the N,N-diethyliminium ion. This reactive intermediate is a cornerstone in Mannich reactions, a powerful class of carbon-carbon bond-forming reactions widely employed in the synthesis of pharmaceuticals and other complex organic molecules. The introduction of a diethylaminomethyl group can significantly enhance the pharmacological properties of a molecule, such as its solubility and receptor affinity.[1] This document provides detailed application notes and protocols for the use of this compound in Mannich reactions with various substrates.

Principle of the Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen compound (the nucleophile), formaldehyde, and a secondary amine like diethylamine.[2][3][4] this compound is not typically isolated but is generated in situ, where it exists in equilibrium with the N,N-diethyliminium ion.[1][5] This iminium ion is the key electrophile that reacts with the enol, enolate, or electron-rich aromatic form of the active hydrogen compound to yield a β-aminocarbonyl compound, commonly known as a Mannich base.[2][3][6]

The overall transformation can be summarized as follows: R-H + CH₂O + (CH₃CH₂)₂NH → R-CH₂-N(CH₃CH₂)₂ + H₂O (where R-H is the active hydrogen compound)

Reaction Mechanism

The mechanism of the Mannich reaction involving in situ generated this compound proceeds through two main stages:

-

Formation of the Electrophilic Iminium Ion: Diethylamine reacts with formaldehyde to form this compound, a hemiaminal intermediate.[1][5] Under acidic or neutral conditions, this intermediate readily loses a molecule of water to form the electrophilic N,N-diethyliminium ion.[2][6]

-

Nucleophilic Attack: The active hydrogen compound, such as a ketone, phenol, or indole, forms a nucleophilic enol or enolate species. This nucleophile then attacks the carbon of the iminium ion, leading to the formation of the final Mannich base.[2][3][6]

Caption: General mechanism of the Mannich reaction.

Applications in Organic Synthesis

The Mannich reaction utilizing this compound is a versatile tool for the aminomethylation of a wide range of substrates. This reaction is particularly valuable in the pharmaceutical industry for the synthesis of various bioactive molecules, including antibiotics, alkaloids, and other therapeutic agents.[4][6][7]

Aminomethylation of Ketones

Ketones with at least one α-hydrogen are excellent substrates for the Mannich reaction. The reaction typically occurs at the more substituted α-position, though this can be influenced by reaction conditions. The resulting β-amino ketones are versatile synthetic intermediates.

| Substrate | Amine | Aldehyde | Solvent | Conditions | Yield (%) | Reference |

| Acetone | Diethylamine HCl | Paraformaldehyde | Methanol/HCl | Reflux, 12h | 62-70% | [8] |

| Acetophenone | Dimethylamine HCl | Paraformaldehyde | Ethanol (95%)/HCl | Reflux, 3h | 53% | [7] |

| 2-Thienyl methyl ketone | Dimethylamine HCl | Paraformaldehyde | Ethanol (95%)/HCl | Reflux, 3h | 58% | [7] |

| 2-Methylcyclohexanone | Dimethylamine | Formaldehyde | - | - | - | [2] |

| 7-Chloro-2-methylquinoline | Diethylamine HCl | Formaldehyde | Dioxane | 100°C, 0.5h | 95% (vinyl product) | [6] |

Aminomethylation of Phenols

Phenols are highly reactive substrates for the Mannich reaction due to their electron-rich aromatic ring. Aminomethylation typically occurs at the ortho position to the hydroxyl group. If both ortho positions are available, disubstitution can occur.[9]

| Substrate | Amine | Aldehyde | Solvent | Conditions | Yield (%) | Reference |

| p-Cresol | Morpholine | Formaldehyde | - | - | 49% (disubstituted) | [9] |

| 4-tert-Butylphenol | Morpholine | Formaldehyde | - | - | 45% (disubstituted) | [9] |

| 4-Ethylphenol | Morpholine | Formaldehyde | - | - | 28% (disubstituted) | [9] |

| Hydroquinone | Diethylamine | Formaldehyde | - | - | 43% (disubstituted) | [9] |

| 1-(1-hydroxynaphthalen-2-yl)ethanone | Morpholine | Formaldehyde | Benzene | Reflux, 3h | 85% | [10] |

Aminomethylation of Indoles

Indole and its derivatives are excellent substrates for the Mannich reaction, with aminomethylation occurring selectively at the C3 position. The resulting gramine analogues are important intermediates in the synthesis of tryptophan and other biologically active indole alkaloids.

| Substrate | Amine | Aldehyde | Mediator | Solvent | Time | Yield (%) | Reference |

| Indole | Dimethylamine | Formaldehyde | ZnCl₂ | Ethanol | 90 min | 98% | [3] |

| Indole | Diethylamine | Formaldehyde | ZnCl₂ | Ethanol | 90 min | 92% | [3] |

| Indole | Dibutylamine | Formaldehyde | ZnCl₂ | Ethanol | 90 min | 85% | [3] |

| N-Methylindole | Diethylamine | Formaldehyde | ZnCl₂ | Ethanol | 120 min | 88% | [3] |

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for a Mannich reaction using in situ generated this compound.

Caption: General experimental workflow for a Mannich reaction.

Protocol 1: Synthesis of 1-Diethylamino-3-butanone from Acetone

This protocol is adapted from the procedure for the synthesis of 1-diethylamino-3-butanone.[8]

Materials:

-

Diethylamine hydrochloride (1.60 mol)

-

Paraformaldehyde (2.26 mol)

-

Acetone (8.2 mol)

-

Methanol (80 mL)

-

Concentrated hydrochloric acid (0.2 mL)

-

Sodium hydroxide

-

Ether

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a 3-L round-bottomed flask equipped with a reflux condenser, combine diethylamine hydrochloride, paraformaldehyde, acetone, methanol, and concentrated hydrochloric acid.

-

Heat the mixture to a moderate to vigorous reflux for 12 hours.

-

Cool the resulting light-yellow solution.

-

Add a cold solution of sodium hydroxide in water.

-

Extract the mixture with three portions of ether.

-

Combine the ether extracts and wash with two portions of saturated sodium chloride solution.

-

Re-extract the washes with two portions of ether.

-

Combine all ether solutions and dry over anhydrous sodium sulfate overnight.

-

Filter the solution and distill under reduced pressure to obtain 1-diethylamino-3-butanone. The product is a light-yellow to nearly colorless liquid.

Protocol 2: Synthesis of 3-((Diethylamino)methyl)-1H-indole

This protocol is based on the zinc chloride-mediated synthesis of gramine derivatives.[3]

Materials:

-

Indole (1 mmol)

-

Diethylamine (1.2 mmol)

-

Aqueous formaldehyde (37%, 1.2 mmol)

-

Zinc chloride (1.2 mmol)

-

Ethanol

Procedure:

-

To a solution of indole in ethanol, add diethylamine and aqueous formaldehyde.

-

Add zinc chloride to the mixture.

-

Stir the reaction mixture at room temperature for 90 minutes.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-((diethylamino)methyl)-1H-indole.

Protocol 3: Synthesis of 2-((Dimethylamino)methyl)-4-tert-butylphenol

This protocol is a general procedure for the aminomethylation of phenols.[9][11]

Materials:

-

4-tert-Butylphenol (1 mol)

-

Aqueous dimethylamine (25%, molar excess)

-

Aqueous formaldehyde (37%, molar excess)

-

Methanol (optional solvent)

Procedure:

-

To a stirred mixture of 4-tert-butylphenol and aqueous dimethylamine at 10-15°C, add aqueous formaldehyde dropwise over 15 minutes.

-

Stir the mixture at 25°C for 1 hour.

-

Heat the mixture to 100°C for 2 hours.

-

For workup, to the hot solution, add sodium chloride.

-

Cool the mixture, and extract the product with an appropriate organic solvent (e.g., ether or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Conclusion

This compound, generated in situ from diethylamine and formaldehyde, is a highly effective reagent for the aminomethylation of a diverse range of substrates via the Mannich reaction. The operational simplicity and the broad applicability of this reaction make it an invaluable tool in synthetic organic chemistry, particularly for the construction of nitrogen-containing molecules with potential biological activity. The provided protocols offer a starting point for researchers to explore the utility of this versatile reagent in their own synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Mannich Reaction | NROChemistry [nrochemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Mannich reaction - Wikipedia [en.wikipedia.org]

- 5. This compound | 15931-59-6 | Benchchem [benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemtube3d.com [chemtube3d.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Aminomethylation of Active Methylene Compounds with (Diethylamino)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethylation is a fundamental organic transformation that introduces an aminomethyl group (-CH₂NR₂) into a molecule. When applied to active methylene compounds, this reaction, often referred to as the Mannich reaction, provides a powerful tool for carbon-carbon bond formation and the synthesis of β-amino carbonyl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, natural products, and other biologically active molecules.[1][2][3][4]

(Diethylamino)methanol is a hemiaminal reagent that serves as a convenient precursor for the reactive N,N-diethyliminium ion, the key electrophile in the aminomethylation of active methylene compounds. It is typically generated in situ from the reaction of diethylamine and formaldehyde. The overall transformation involves the reaction of an active methylene compound, formaldehyde, and a secondary amine (in this case, diethylamine) to yield the corresponding aminomethylated product.[5]

This document provides detailed application notes and experimental protocols for the aminomethylation of various active methylene compounds using this compound generated in situ.

Reaction Mechanism and Workflow

The aminomethylation of active methylene compounds proceeds through a three-step mechanism:

-

Formation of the Iminium Ion: Diethylamine reacts with formaldehyde to form a hemiaminal intermediate, this compound. Under acidic or thermal conditions, this intermediate loses a molecule of water to form the electrophilic N,N-diethyliminium ion.

-

Enolization of the Active Methylene Compound: The active methylene compound, possessing acidic α-protons due to the presence of two electron-withdrawing groups, tautomerizes to its enol form.

-

Nucleophilic Attack: The electron-rich enol attacks the electrophilic iminium ion, forming a new carbon-carbon bond and yielding the final β-amino carbonyl compound after proton transfer.

Caption: Workflow for the aminomethylation of active methylene compounds.

Applications

The aminomethylation of active methylene compounds is a versatile reaction with broad applications in organic synthesis and drug discovery. The resulting β-amino carbonyl compounds are key building blocks for:

-

Pharmaceuticals: Synthesis of various drug candidates, including anticonvulsants, antihistamines, and anticancer agents.

-

Natural Product Synthesis: Construction of complex molecular architectures found in alkaloids and other natural products.

-

Agrochemicals: Development of new pesticides and herbicides.

-

Material Science: Synthesis of polymers and specialty chemicals.

Quantitative Data Summary

The following table summarizes representative quantitative data for the aminomethylation of various active methylene compounds with diethylamine and formaldehyde. Please note that reaction conditions and yields can vary significantly based on the specific substrate, solvent, and catalyst used.

| Active Methylene Compound | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Diethyl Malonate | Diethylamine, Formaldehyde | Ethanol | Reflux | 3 | ~74% (as the di-substituted product) | [6] |

| Ethyl Acetoacetate | Diethylamine, Formaldehyde | Methanol | 65 | - | up to 92% (cyclic derivatives with primary amines) | [7][8][9] |

| Acetylacetone | Diethylamine, Formaldehyde | - | - | - | Data not readily available | - |

| Malononitrile | Diethylamine, Formaldehyde | - | - | - | Data not readily available | - |

| Acetone | Diethylamine HCl, Paraformaldehyde | Acetone/Methanol | Reflux | 12 | 66-75% | Organic Syntheses Procedure |

Experimental Protocols

General Protocol for the Aminomethylation of an Active Methylene Compound

This protocol describes a general procedure for the aminomethylation of an active methylene compound using diethylamine and formaldehyde.

Materials:

-

Active Methylene Compound (e.g., diethyl malonate, ethyl acetoacetate)

-

Diethylamine

-

Formaldehyde (37% aqueous solution or paraformaldehyde)

-

Ethanol or Methanol (solvent)

-

Hydrochloric Acid (optional, for salt formation and purification)

-

Sodium Hydroxide (for neutralization)

-

Diethyl Ether or other suitable extraction solvent

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the active methylene compound (1.0 eq.).

-

Addition of Reagents: Add the solvent (e.g., ethanol or methanol). To this solution, add diethylamine (1.1 eq.) followed by the slow addition of formaldehyde (1.1 eq.). Caution: The reaction can be exothermic.

-

Reaction: Heat the reaction mixture to reflux and maintain for the desired time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining formaldehyde and diethylamine.

-

If the product is a basic amine, it can be extracted into an acidic aqueous solution (e.g., 1M HCl), washed with an organic solvent, and then the aqueous layer is basified with a base (e.g., NaOH) to precipitate or allow extraction of the free amine product.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

-

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Formaldehyde is a known carcinogen and should be handled with extreme care.

-

Diethylamine is a corrosive and flammable liquid.

This general protocol should be adapted and optimized for each specific active methylene compound. The stoichiometry of the reactants, reaction temperature, and time may need to be adjusted to achieve the best results.

References

- 1. oarjbp.com [oarjbp.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Synthetic applications of biologically important Mannich bases: An updated review | Open Access Research Journal of Biology and Pharmacy [oarjbp.com]

- 4. researchgate.net [researchgate.net]

- 5. adichemistry.com [adichemistry.com]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. Reaction of ethyl acetoacetate with formaldehyde and primary amines | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Reaction of ethyl acetoacetate with formaldehyde and primary amines (2013) | D. R. Latypova | 19 Citations [scispace.com]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using (Diethylamino)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Diethylamino)methanol is a valuable reagent in organic synthesis, primarily serving as a stable and convenient source of the Eschenmoser's salt precursor, the N,N-diethylmethyleneiminium ion. This reactive intermediate is a key component in Mannich-type reactions, enabling the aminomethylation of a wide variety of nucleophiles, including active methylene compounds and electron-rich heterocycles. The introduction of the diethylaminomethyl group can significantly enhance the pharmacological properties of a molecule, such as its solubility and receptor-binding affinity, making this reagent particularly relevant in drug discovery and development.[1]

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds—including indoles, pyridines, pyrimidines, and quinolines—utilizing this compound or its in situ generated equivalent from diethylamine and formaldehyde.

Chemical Properties and Reactivity

This compound is a hemiaminal formed from the reversible reaction of diethylamine and formaldehyde.[1][2] In solution, it exists in equilibrium with the electrophilic N,N-diethylmethyleneiminium ion, which is the active species in aminomethylation reactions.[2] This equilibrium allows for a controlled release of the reactive iminium ion, often leading to cleaner reactions and higher yields compared to the direct use of formaldehyde and a secondary amine.

Caption: Equilibrium of this compound.

Applications in Heterocyclic Synthesis

The aminomethylation capabilities of this compound are widely exploited in the construction of various heterocyclic scaffolds.

Synthesis of Indole Derivatives

The Mannich reaction is a powerful tool for the C3-functionalization of indoles, yielding gramine-type derivatives. These compounds are important intermediates in the synthesis of more complex indole alkaloids and pharmacologically active molecules.

Experimental Protocol: Synthesis of 3-((Diethylamino)methyl)-1H-indole

This protocol is adapted from established Mannich reaction procedures for indoles.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indole (1.17 g, 10 mmol) in glacial acetic acid (20 mL).

-

Reagent Addition: To this solution, add this compound (1.03 g, 10 mmol). Alternatively, a mixture of diethylamine (0.73 g, 10 mmol) and 37% aqueous formaldehyde (0.81 g, 10 mmol) can be used.

-

Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-cold water (100 mL) and basify with a 2 M sodium hydroxide solution until a pH of 9-10 is reached.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired product.

| Entry | Substrate | Reagent | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Indole | This compound | Acetic Acid | 24 | ~85 | Adapted from general Mannich protocols |

| 2 | 2-Methylindole | This compound | Acetic Acid | 24 | ~80 | Adapted from general Mannich protocols |

Caption: Workflow for 3-((Diethylamino)methyl)-1H-indole synthesis.

Synthesis of Pyridine Derivatives

Substituted pyridines are prevalent in pharmaceuticals and agrochemicals. The Bohlmann-Rahtz pyridine synthesis and related multi-component reactions can utilize aminomethylating agents for the construction of the pyridine ring.

Experimental Protocol: One-Pot Synthesis of Substituted Pyridines

This protocol is based on a modified Bohlmann-Rahtz synthesis.

-

Reaction Setup: In a sealed tube, combine an active methylene compound (e.g., ethyl acetoacetate, 10 mmol), an α,β-unsaturated ketone or aldehyde (10 mmol), and ammonium acetate (20 mmol).

-

Reagent Addition: Add this compound (1.03 g, 10 mmol) as a catalyst and formaldehyde source.

-

Reaction: Heat the mixture at 100 °C for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, add water (50 mL) to the reaction mixture.

-

Extraction: Extract the product with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

| Entry | Active Methylene Cmpd. | Unsaturated Cmpd. | Catalyst | Temp (°C) | Yield (%) | Reference |

| 1 | Ethyl Acetoacetate | Chalcone | This compound | 100 | 75-85 | Adapted from multicomponent pyridine syntheses[3] |

| 2 | Malononitrile | Benzylideneacetone | This compound | 100 | 70-80 | Adapted from multicomponent pyridine syntheses[3] |

Caption: One-pot synthesis of substituted pyridines.

Synthesis of Pyrimidine Derivatives

Pyrimidines are fundamental components of nucleic acids and are found in numerous bioactive compounds. Multi-component reactions are a highly efficient strategy for their synthesis.

Experimental Protocol: Three-Component Synthesis of Pyrimidines

-

Reaction Setup: In a round-bottom flask, mix an aldehyde (10 mmol), an active methylene compound (e.g., malononitrile, 10 mmol), and urea or thiourea (12 mmol).

-

Reagent/Catalyst Addition: Add this compound (1.03 g, 10 mmol) and a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, 5 mol%).

-

Reaction: Reflux the mixture in ethanol (30 mL) for 8-12 hours.

-

Work-up: Cool the reaction mixture to room temperature, which may cause the product to precipitate. Filter the solid, wash with cold ethanol, and dry.

-

Purification: If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.

| Entry | Aldehyde | Active Methylene Cmpd. | N-Source | Yield (%) | Reference |

| 1 | Benzaldehyde | Malononitrile | Urea | 80-90 | Adapted from multicomponent pyrimidine syntheses[4][5] |

| 2 | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Thiourea | 75-85 | Adapted from multicomponent pyrimidine syntheses[4][5] |

Synthesis of Quinoline Derivatives

The Friedländer annulation is a classic method for synthesizing quinolines. The use of an aminomethylating agent can facilitate the in situ formation of one of the required carbonyl components.

Experimental Protocol: Synthesis of 2-Substituted Quinolines

-

Reaction Setup: To a solution of an o-aminoaryl aldehyde or ketone (10 mmol) in ethanol (25 mL), add a ketone with an α-methylene group (e.g., acetone, 12 mmol).

-

Reagent Addition: Add this compound (1.03 g, 10 mmol) and a catalytic amount of an acid or base (e.g., piperidine, 1 mmol).

-

Reaction: Reflux the mixture for 6-10 hours.

-

Work-up: After cooling, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

| Entry | o-Aminoaryl Carbonyl | Ketone | Catalyst | Yield (%) | Reference |

| 1 | 2-Aminobenzaldehyde | Acetone | Piperidine | 70-80 | Adapted from Friedländer synthesis protocols[6][7] |

| 2 | 2-Aminoacetophenone | Cyclohexanone | Piperidine | 65-75 | Adapted from Friedländer synthesis protocols[6][7] |

Role in Drug Development and Signaling Pathways

The introduction of a diethylaminomethyl group via reactions with this compound can have a profound impact on the biological activity of a molecule. This modification can:

-

Increase Solubility: The tertiary amine functionality can be protonated at physiological pH, increasing the water solubility of the compound and improving its pharmacokinetic profile.[1]

-

Enhance Receptor Binding: The diethylaminomethyl group can introduce new hydrogen bonding interactions or steric bulk that can enhance the binding affinity of a drug to its target receptor.

-

Modulate Lipophilicity: The addition of this group alters the lipophilicity of a molecule, which can affect its ability to cross cell membranes.

While this compound itself is not directly involved in signaling pathways, the heterocyclic compounds synthesized using this reagent are often designed to interact with specific biological targets. For instance, many kinase inhibitors, which are crucial in cancer therapy, feature substituted pyridine and pyrimidine cores. The functionalization of these cores, which can be achieved through methods involving aminomethylation, is key to their inhibitory activity.

Caption: Role of aminomethylation in drug development.

Conclusion

This compound is a versatile and efficient reagent for the synthesis of a wide array of heterocyclic compounds. Its ability to serve as a stable precursor for the reactive N,N-diethylmethyleneiminium ion makes it a valuable tool in Mannich-type reactions and multi-component syntheses. The protocols outlined in this document provide a foundation for researchers to explore the utility of this compound in the construction of complex molecules with potential applications in medicinal chemistry and materials science. The strategic introduction of the diethylaminomethyl group can significantly impact the biological properties of a molecule, highlighting the importance of this reagent in modern drug discovery.

References

- 1. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]

- 2. This compound | 15931-59-6 | Benchchem [benchchem.com]

- 3. baranlab.org [baranlab.org]

- 4. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Friedlaender Synthesis [organic-chemistry.org]

- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: The Role of (Diethylamino)methanol in Pharmaceutical Drug Discovery

(Diethylamino)methanol serves as a crucial, yet often transient, intermediate in synthetic organic chemistry, particularly in the realm of pharmaceutical drug discovery. As a hemiaminal, it is typically generated in situ from the reaction of diethylamine and formaldehyde due to its inherent instability.[1] Its primary application is to act as a precursor to the electrophilic diethylaminomethyl iminium ion, which is the key reactive species in the Mannich reaction.[1][2]

The introduction of the diethylaminomethyl group (-CH2N(CH2CH3)2) into a drug candidate or an active pharmaceutical ingredient (API) can significantly modify its physicochemical and biological properties.[1] Key benefits include:

-

Enhanced Aqueous Solubility: The tertiary amine of the diethylaminomethyl group is basic and can be readily converted into a hydrochloride or other salt form. This dramatically increases the water solubility of an otherwise hydrophobic molecule, which is a critical factor for oral bioavailability and the formulation of intravenous dosage forms.[3]

-

Improved Receptor Affinity: The incorporation of this functional group can introduce new hydrogen bond accepting sites or favorable ionic interactions with biological targets, potentially leading to improved binding affinity and potency.[1]

-

Prodrug Strategies: Aminomethylated drugs can be designed as prodrugs that release the active parent molecule under specific physiological conditions.[3]

-

Scaffold Modification: It provides a reliable method for the derivatization and structural modification of complex molecular scaffolds, enabling the exploration of structure-activity relationships (SAR).[1]

The principal reaction involving this compound is the Mannich reaction , a three-component condensation of a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a secondary amine (in this case, diethylamine).[2][4][5] This versatile reaction is a cornerstone for synthesizing β-amino ketones and other aminomethylated compounds, which are valuable intermediates and final products in medicinal chemistry.[4][6][7][8]

Visualizing the Chemistry of this compound

The following diagrams illustrate the formation of this compound and its subsequent role in the widely used Mannich reaction.

Caption: Reversible in situ formation of this compound.

Caption: Logical workflow of the Mannich reaction mechanism.

Experimental Protocols

Protocol 1: Synthesis of a Mannich Base via in situ this compound Generation

This protocol describes the synthesis of 1-diethylamino-3-butanone, a classic Mannich base, adapted from a well-established procedure. This reaction is a prime example of aminomethylation of a ketone.

Objective: To synthesize 1-diethylamino-3-butanone from acetone using diethylamine hydrochloride and paraformaldehyde, where this compound is formed as a transient intermediate.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Diethylamine Hydrochloride | 109.59 | 176 g | 1.60 |

| Paraformaldehyde | (30.03)n | 68 g | 2.26 |

| Acetone | 58.08 | 600 mL | 8.2 |

| Methanol | 32.04 | 80 mL | - |

| Conc. Hydrochloric Acid | 36.46 | 0.2 mL | Catalyst |

| Sodium Hydroxide | 40.00 | 65 g | - |

| Diethyl Ether | 74.12 | ~1 L | - |

| Anhydrous Sodium Sulfate | 142.04 | ~80 g | - |

| Saturated NaCl Solution | - | 300 mL | - |

Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis of a Mannich base.

Procedure:

-

Reaction Setup: In a 3-liter round-bottomed flask equipped with a reflux condenser, combine diethylamine hydrochloride (176 g), paraformaldehyde (68 g), acetone (600 mL), methanol (80 mL), and concentrated hydrochloric acid (0.2 mL).

-

Reflux: Heat the mixture to a moderate and steady reflux for 12 hours. An oil bath or steam bath is recommended for even heating.

-

Work-up (Neutralization): After the reflux period, cool the resulting light-yellow solution to room temperature. In a separate beaker, prepare a solution of sodium hydroxide (65 g) in water (300 mL), ensuring it is cold before proceeding. Slowly add the cold NaOH solution to the reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract it with three 200 mL portions of diethyl ether.

-